molecular formula C16H22N2O B15118783 N-(4-methylphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide

N-(4-methylphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide

Cat. No.: B15118783
M. Wt: 258.36 g/mol
InChI Key: UIYRZOCEYLHNRJ-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide is a complex organic compound that belongs to the class of acetamides. This compound features a unique structure with a cyclopentane ring fused to a pyrrolidine ring, which is further substituted with a 4-methylphenyl group. The presence of these structural motifs imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed via a Mannich reaction, where an aldehyde, an amine, and a ketone are reacted together.

    Substitution with 4-Methylphenyl Group: The final step involves the substitution of the pyrrolidine ring with a 4-methylphenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

N-(4-methylphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(4-methylphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide can be compared with other similar compounds, such as:

    N-(4-bromophenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide: Similar structure but with a bromine substituent, which may impart different chemical and biological properties.

    N-(4-fluorophenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide: Contains a fluorine substituent, leading to variations in reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C16H22N2O/c1-12-5-7-15(8-6-12)17-16(19)11-18-9-13-3-2-4-14(13)10-18/h5-8,13-14H,2-4,9-11H2,1H3,(H,17,19)

InChI Key

UIYRZOCEYLHNRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CC3CCCC3C2

Origin of Product

United States

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